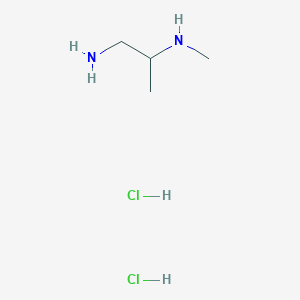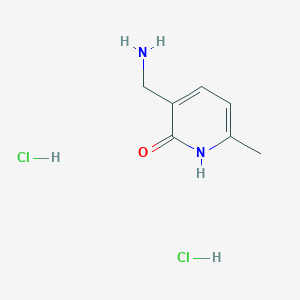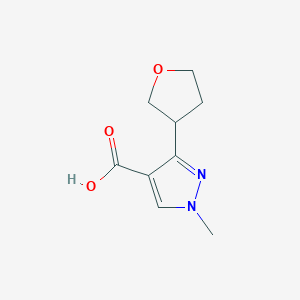
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (MOPC) is an organic compound that has been studied extensively for its potential applications in the fields of chemistry and biochemistry. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. MOPC is a colorless solid that has been studied for its potential as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a substrate for enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Kumarasinghe et al. (2009) focused on synthesizing related pyrazole compounds, highlighting the complexity and specificity required in their synthesis. They emphasized the importance of X-ray analysis for unambiguous structure determination in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal Structure and Computational Study : Li-qun Shen et al. (2012) performed a detailed study on similar pyrazole derivatives, combining X-ray diffraction and density-functional-theory calculations. This research provides valuable insights into the molecular structure of pyrazole compounds (Li-qun Shen, Huang, Diao, & Lei, 2012).
Chemical Properties and Transformations
Chemical Transformation Studies : Research by Prokopenko et al. (2010) explored the synthesis and transformations of derivatives of pyrazole compounds, which are crucial for understanding their reactivity and potential applications in various fields (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Molecular Docking Studies : A study by Ganga Reddy et al. (2022) synthesized new pyrazole derivatives and conducted molecular docking studies to predict their binding interactions. This approach is significant for understanding how these compounds might interact with biological targets (Ganga Reddy, Reddy, Ramana Reddy, Laxminarayana, & Reddy, 2022).
Antifungal Activity Analysis : Du et al. (2015) synthesized a series of pyrazole derivatives and evaluated their antifungal activities. This study contributes to the understanding of the potential biological applications of these compounds (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Coordination Polymers and Crystal Structures : Cheng et al. (2017) utilized pyrazole derivatives to construct metal coordination polymers, providing insights into the structural diversity and potential applications in material science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Mononuclear CuII/CoII Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and investigated their coordination properties with CuII/CoII/ZnII. This research aids in understanding the complexation behavior of pyrazole compounds (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Propiedades
IUPAC Name |
1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h4,6H,2-3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPIWNLJDWUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCOC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1596889-33-6 | |
| Record name | 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
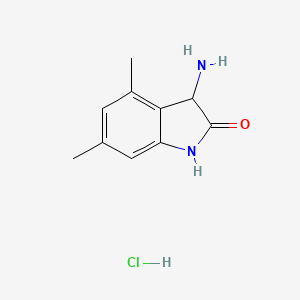



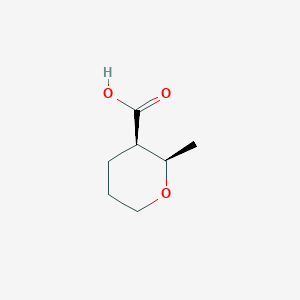
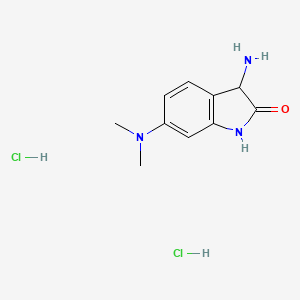
![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)
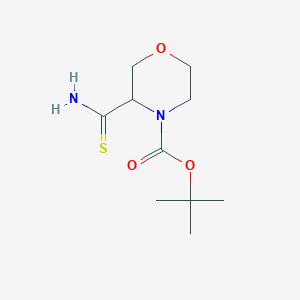
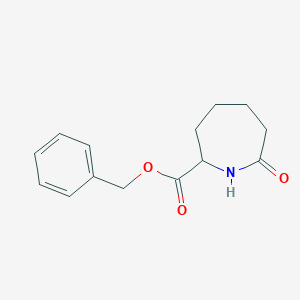
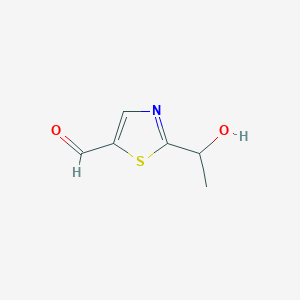
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
